molecular formula C19H19F2NO4S2 B2988548 (1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448064-31-0

(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2988548
CAS No.: 1448064-31-0
M. Wt: 427.48
InChI Key: KKQZGFHZYCVUEG-UHFFFAOYSA-N
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Description

(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C19H19F2NO4S2 and its molecular weight is 427.48. The purity is usually 95%.
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Scientific Research Applications

Atom-Transfer Radical Cyclizations

A study by Flynn et al. (1992) explored the use of a compound similar to the one , specifically methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate, in atom-transfer radical cyclizations. This process led to the formation of substituted 3-azabicyclo[3.3.0]octanes, demonstrating the compound's utility in synthesizing complex bicyclic structures (Flynn et al., 1992).

1,3-Dipolar Cycloadditions

Taniguchi et al. (1978) investigated the 1,3-dipolar cycloadditions to bicyclic olefins, including compounds similar to "(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane." Their study showed that such compounds participate exclusively in cycloadditions to a specific double bond, producing exo regioisomers, demonstrating their selectivity in chemical reactions (Taniguchi et al., 1978).

Synthesis of Polyhydroquinoline Derivatives

Research by Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives. This catalyst, involving a structure similar to the compound of interest, was used in a solvent-free, efficient process, highlighting its application in green chemistry (Goli-Jolodar et al., 2016).

Electrophilic Fluorination Agents

Banks et al. (1996) described the synthesis of a range of diazabicyclo[2.2.2]octane salts, similar in structure to the compound , as electrophilic fluorinating agents. These compounds demonstrate the potential for selective fluorination in organic chemistry, a crucial step in various synthetic processes (Banks et al., 1996).

Carbonyl Protective Groups

A study by Chandrasekhar and Sarkar (1998) utilized a compound related to "this compound" as a carbonyl protective group in organic syntheses. This demonstrates the compound's role in protecting sensitive functional groups during complex chemical reactions (Chandrasekhar & Sarkar, 1998).

Properties

IUPAC Name

3-(benzenesulfonyl)-8-(3,4-difluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO4S2/c20-18-9-8-16(12-19(18)21)28(25,26)22-13-6-7-14(22)11-17(10-13)27(23,24)15-4-2-1-3-5-15/h1-5,8-9,12-14,17H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQZGFHZYCVUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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